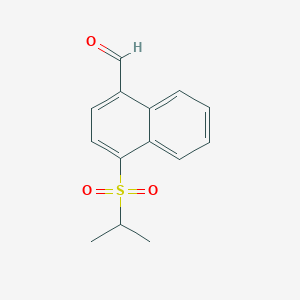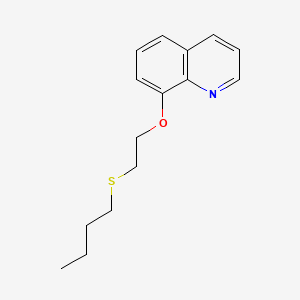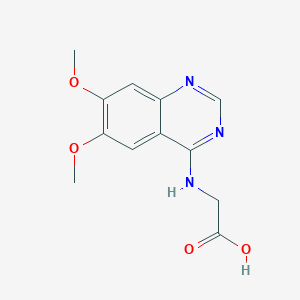
2-(4-hydroxystyryl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hydroxystyryl)-4H-chromen-4-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and photochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxystyryl)-4H-chromen-4-one typically involves the reaction of 4-hydroxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-hydroxystyryl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the styryl group can be reduced to form a saturated compound.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include ketones, saturated compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(4-hydroxystyryl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antioxidant and antimicrobial properties.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of organic nonlinear optical materials for terahertz technology .
Mecanismo De Acción
The mechanism of action of 2-(4-hydroxystyryl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The styryl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions contribute to the compound’s biological activities, such as antioxidant and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-hydroxystyryl)-1-naphthopyrylium: Shares similar photochemical properties but differs in its structural framework.
Rheadinin: A bis(styrylpyrone) compound with antioxidant activity.
7-Hydroxy-2-(4-hydroxystyryl)-1-benzopyrylium: Exhibits similar pH-dependent photochemical reactions .
Uniqueness
2-(4-hydroxystyryl)-4H-chromen-4-one is unique due to its combination of a chromen-4-one core with a styryl group, which imparts distinct photochemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C17H12O3 |
|---|---|
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
2-[(E)-2-(4-hydroxyphenyl)ethenyl]chromen-4-one |
InChI |
InChI=1S/C17H12O3/c18-13-8-5-12(6-9-13)7-10-14-11-16(19)15-3-1-2-4-17(15)20-14/h1-11,18H/b10-7+ |
Clave InChI |
ISGWXGAFFYUDTI-JXMROGBWSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)C=C(O2)/C=C/C3=CC=C(C=C3)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(O2)C=CC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-](/img/structure/B11856263.png)



![N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11856281.png)

![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B11856296.png)

![N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11856303.png)

![Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11856317.png)


